molecular formula C17H20N4OS B3597935 [4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE

[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE

Cat. No.: B3597935
M. Wt: 328.4 g/mol
InChI Key: NMWNGYWDIDAGRQ-UHFFFAOYSA-N
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Description

4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE is a complex organic compound that features both a piperazine and a tetrahydrobenzothiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Moiety: This can be achieved by reacting 2-chloropyrimidine with piperazine under reflux conditions.

    Construction of the Tetrahydrobenzothiophene Ring: This step might involve a cyclization reaction starting from a suitable thiophene precursor.

    Coupling Reaction: The final step would involve coupling the piperazine derivative with the tetrahydrobenzothiophene derivative under appropriate conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-efficiency. This might involve:

    Continuous Flow Chemistry: To enhance reaction rates and yields.

    Catalysis: Using catalysts to lower activation energy and improve selectivity.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring.

    Reduction: Reduction reactions might target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Chemical Intermediates: Used in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Receptors: Interacting with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-PYRIMIDINYL)PIPERAZINOMETHANONE: Similar in structure but with different substituents.

    Piperazine Derivatives: Compounds with similar piperazine moieties.

    Tetrahydrobenzothiophene Derivatives: Compounds with similar tetrahydrobenzothiophene rings.

Uniqueness

    Structural Complexity: The combination of piperazine and tetrahydrobenzothiophene moieties.

    Potential Biological Activity: Unique interactions with biological targets due to its structure.

Properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(14-12-23-15-5-2-1-4-13(14)15)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3,6-7,12H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWNGYWDIDAGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 5
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-PYRIMIDINYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANONE

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